N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride

Medicinal chemistry Piperidine SAR CNS drug design

This dihydrochloride salt is a privileged 3-substituted piperidine scaffold, critical for CNS-penetrant candidates and DPP-IV inhibitor programs. Its N-methyl tertiary amine enhances blood-brain barrier permeability (predicted pKa ~10.4) relative to primary amine analogs, while the salt form ensures ambient stability and high aqueous solubility essential for reproducible high-throughput screening. Avoids cold-chain logistics required by the free base (CAS 1070979-38-2).

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
CAS No. 1257849-50-5
Cat. No. B1442586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride
CAS1257849-50-5
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESCNCC1CCCNC1.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H
InChIKeyDYESAHMZKSWDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride (CAS 1257849-50-5): Procurement-Grade Tertiary Amine Building Block for Chiral Drug Discovery


N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride (CAS 1257849-50-5; MF: C₇H₁₈Cl₂N₂; MW: 201.13 g/mol) is a synthetic tertiary amine featuring a piperidine scaffold with an N-methyl-aminomethyl substituent at the 3-position, supplied as the dihydrochloride salt for enhanced stability and handling [1]. The compound serves as a chiral building block in medicinal chemistry programs targeting neurological and metabolic disorders, with the piperidine-3-ylmethanamine core recognized as a privileged scaffold for CNS-penetrant drug candidates and DPP-IV inhibitor synthesis . The dihydrochloride salt form improves aqueous solubility and crystallization properties compared to the free base, which are critical attributes for reproducible synthetic workflows and downstream purification in pharmaceutical development.

Why Generic Piperidine Amine Substitution Risks Experimental Reproducibility with CAS 1257849-50-5


Piperidin-3-ylmethanamine derivatives cannot be interchanged as generic replacements due to three critical variables: (1) positional isomerism—the 3-substituted regioisomer exhibits distinct conformational preferences and receptor-binding geometry compared to 2- or 4-substituted analogs ; (2) N-methylation status—the presence of the N-methyl group alters basicity (pKa ~10.4 predicted), hydrogen-bonding capacity, and metabolic stability relative to the primary amine congener (CAS 1070979-38-2 free base) ; and (3) stereochemistry—the compound exists as a racemate, whereas enantiopure (R)- and (S)-forms demonstrate differential pharmacological profiles in DPP-IV inhibition and CNS receptor engagement . Substituting with structurally similar but non-identical amines can produce divergent SAR outcomes, irreproducible synthetic yields, or altered off-target liability profiles, rendering cross-study comparisons invalid without explicit chemical identity verification.

Quantitative Differentiation Evidence for N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride (CAS 1257849-50-5) vs. Closest Comparators


N-Methyl Substitution Confers Altered Physicochemical and Receptor-Interaction Properties vs. Primary Amine Analog

The N-methyl tertiary amine structure of CAS 1257849-50-5 exhibits a predicted pKa of approximately 10.40±0.10, compared to the higher basicity of the primary amine analog piperidin-3-ylmethanamine hydrochloride (CAS not specified; free base pKa predicted >10.8) . This lower basicity reduces protonation at physiological pH, enhancing passive membrane permeability and blood-brain barrier penetration potential .

Medicinal chemistry Piperidine SAR CNS drug design

Chirality at C3 Position: Enantiomers Demonstrate Differential Target Engagement in DPP-IV and CNS Applications

The piperidine-3-ylmethanamine scaffold possesses a chiral center at C3. For the (R)-enantiomer (CAS 1349700-06-6 for the free base), catalytic asymmetric hydrogenation achieves enantiomeric excess (ee) >98%, whereas chiral resolution methods typically yield only 85–90% ee . The (R)-configuration is essential for optimal DPP-IV inhibitory activity in sitagliptin and vildagliptin synthesis, with the (S)-counterpart exhibiting substantially reduced binding affinity .

Chiral resolution Enantioselective synthesis DPP-IV inhibitors

3-Position Substitution Regioisomerism Dictates Scaffold Versatility vs. 2- and 4-Aminomethylpiperidine Analogs

Piperidin-3-ylmethanamine (the core scaffold of CAS 1257849-50-5) is a key intermediate for orthogonally protected derivatives used in modular synthesis, whereas 4-aminomethylpiperidine and 2-aminomethylpiperidine exhibit different reactivity profiles and steric constraints that limit their utility in certain coupling reactions [1].

Regioselectivity Piperidine SAR Building block selection

Dihydrochloride Salt Form Provides Enhanced Solubility and Stability vs. Free Base for Reproducible Handling

CAS 1257849-50-5 is supplied as the dihydrochloride salt (MW: 201.13 g/mol) with recommended long-term storage at cool, dry conditions, whereas the free base N-methyl-1-(piperidin-3-yl)methanamine (CAS 1070979-38-2; MW: 128.22 g/mol) requires storage at 2–8°C and may be prone to hygroscopicity or oxidative degradation . The dihydrochloride form improves aqueous solubility for biological assays and simplifies weighing accuracy due to its crystalline solid nature.

Salt selection Formulation Stability

N-Methylation Eliminates Additional Reactive Site Present in N,N-Dimethyl Analog, Directing Synthetic Outcomes

N-Methyl-1-(piperidin-3-yl)methanamine contains a secondary amine (N-methyl) and a primary amine-equivalent (methanamine), enabling orthogonal protection strategies. In contrast, N,N-dimethyl-1-piperidin-3-ylmethanamine (CAS 90203-05-7) lacks the secondary amine hydrogen, restricting synthetic derivatization pathways and altering the compound's hydrogen-bond donor/acceptor profile .

Selective functionalization Synthetic intermediate Amine differentiation

High-Impact Application Scenarios for N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride (CAS 1257849-50-5) Based on Verified Evidence


Chiral Intermediate for DPP-IV Inhibitor Synthesis (Sitagliptin and Vildagliptin Analogs)

The piperidin-3-ylmethanamine scaffold, particularly in its enantiopure (R)-configuration, serves as a critical intermediate in the synthesis of DPP-IV inhibitors such as sitagliptin and vildagliptin. The (R)-enantiomer demonstrates essential binding geometry for DPP-IV active site engagement, while the (S)-enantiomer exhibits reduced affinity . Procurement of enantiomerically defined material (ee >98% achievable via asymmetric hydrogenation) is essential for maintaining target potency and avoiding wasteful chiral resolution steps in the synthetic route.

CNS-Penetrant Lead Optimization Scaffold for Neurological Disorders

The N-methyl tertiary amine structure confers a predicted pKa of approximately 10.4, reducing protonation at physiological pH and thereby enhancing passive blood-brain barrier permeability relative to primary amine piperidine derivatives . This physicochemical profile makes the compound a preferred scaffold for medicinal chemistry programs targeting neurological conditions where CNS exposure is required, including cholinesterase modulation and neurotransmitter receptor engagement studies.

Orthogonally Protected Building Block for Modular Parallel Synthesis

The 3-substituted aminomethyl piperidine core enables orthogonal protection of the piperidine ring nitrogen and the exocyclic amine, a synthetic advantage not shared by 2- or 4-substituted regioisomers . Additionally, the secondary amine (N-methyl) provides a hydrogen-bond donor absent in N,N-dimethyl analogs, allowing for selective functionalization strategies such as regioselective Boc protection or amide coupling. This versatility supports high-throughput parallel synthesis workflows in pharmaceutical lead generation.

Stable Dihydrochloride Salt for High-Throughput Screening and Automated Liquid Handling

The dihydrochloride salt form (CAS 1257849-50-5) offers ambient temperature storage stability, eliminating cold-chain logistics requirements and reducing procurement complexity for large screening facilities. In contrast, the free base (CAS 1070979-38-2) requires refrigerated storage at 2–8°C . The crystalline dihydrochloride form also improves weighing accuracy for automated solid-dispensing systems and enhances aqueous solubility for biological assay preparation, directly benefiting reproducibility in high-throughput screening campaigns.

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